5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole
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Overview
Description
5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole is a chemical compound with the molecular formula C14H11FN4S It is characterized by the presence of a tetrazole ring, a phenyl group, and a fluorobenzyl sulfanyl moiety
Preparation Methods
The synthesis of 5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole typically involves the reaction of 2-fluorobenzyl chloride with sodium azide to form 2-fluorobenzyl azide. This intermediate is then reacted with phenyl isothiocyanate to yield the desired tetrazole compound. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetrazole ring .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to optimize reaction rates and yields.
Scientific Research Applications
5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Mechanism of Action
The mechanism of action of 5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes by binding to specific receptors or proteins. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparison with Similar Compounds
5-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1H-tetrazole can be compared with other similar compounds, such as:
5-[(2-chloro-6-fluorobenzyl)sulfanyl]-1-methyl-1H-tetrazole: This compound has a similar structure but with different substituents, leading to variations in its chemical and biological properties.
5-[(2-fluorobenzyl)sulfanyl]-1-(2-fluorophenyl)-1H-tetrazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1-phenyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN4S/c15-13-9-5-4-6-11(13)10-20-14-16-17-18-19(14)12-7-2-1-3-8-12/h1-9H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDOQKOHIEHNMBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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